2-(2-fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazole structure, followed by the introduction of the fluorophenyl and methoxyphenoxyethyl groups. Common reagents used in these reactions include fluorobenzene, methoxyphenol, and ethyl bromide. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide or amine can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
2-(2-Fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, its ability to undergo redox reactions can impact cellular oxidative stress levels, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-1H-benzimidazole
- 2-(2-Methoxyphenyl)-1H-benzimidazole
- 2-(2-Fluorophenyl)-1-{2-[2-methoxyphenoxy]ethyl}-1H-1,3-benzodiazole
Uniqueness
2-(2-Fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the methoxyphenoxyethyl group contributes to its potential as a versatile pharmacophore.
Properties
Molecular Formula |
C25H23FN2O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C25H23FN2O2/c1-3-8-18-13-14-23(24(17-18)29-2)30-16-15-28-22-12-7-6-11-21(22)27-25(28)19-9-4-5-10-20(19)26/h3-7,9-14,17H,1,8,15-16H2,2H3 |
InChI Key |
LRCGDMVDXQEYTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCN2C3=CC=CC=C3N=C2C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.